molecular formula C11H20O2 B14594598 2-Cyclohexylethyl propanoate CAS No. 60784-52-3

2-Cyclohexylethyl propanoate

Cat. No.: B14594598
CAS No.: 60784-52-3
M. Wt: 184.27 g/mol
InChI Key: NSRPTJUYGXZXEC-UHFFFAOYSA-N
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Description

2-Cyclohexylethyl propanoate is an ester compound characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further bonded to a propanoate group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylethyl propanoate can be synthesized through the esterification reaction between 2-cyclohexylethanol and propanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

2-Cyclohexylethanol+Propanoic AcidH2SO42-Cyclohexylethyl Propanoate+Water\text{2-Cyclohexylethanol} + \text{Propanoic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Cyclohexylethanol+Propanoic AcidH2​SO4​​2-Cyclohexylethyl Propanoate+Water

Industrial Production Methods

On an industrial scale, the esterification process can be carried out in a continuous flow reactor to ensure high yield and purity. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylethyl propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 2-cyclohexylethanol and propanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-Cyclohexylethanol and propanoic acid.

    Reduction: 2-Cyclohexylethanol.

    Transesterification: A different ester and alcohol, depending on the reacting alcohol.

Scientific Research Applications

2-Cyclohexylethyl propanoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexylethyl propanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The ester bond can be hydrolyzed by esterases, releasing the active components, 2-cyclohexylethanol and propanoic acid, which can then exert their effects on molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl propanoate: Similar ester structure but lacks the cyclohexyl group.

    Methyl propanoate: Another ester with a simpler alkyl group.

    Cyclohexyl propanoate: Contains a cyclohexyl group but lacks the ethyl chain.

Uniqueness

2-Cyclohexylethyl propanoate is unique due to the presence of both a cyclohexyl group and an ethyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This combination of structural features makes it a versatile compound in various applications .

Properties

CAS No.

60784-52-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-cyclohexylethyl propanoate

InChI

InChI=1S/C11H20O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3

InChI Key

NSRPTJUYGXZXEC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCC1CCCCC1

Origin of Product

United States

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